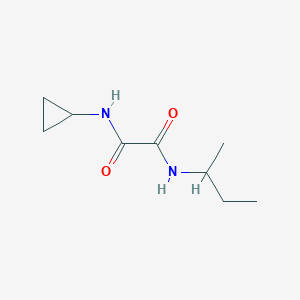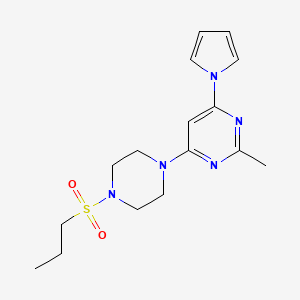![molecular formula C19H17ClN6 B2781467 N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-17-3](/img/structure/B2781467.png)
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound with the molecular formula C12H11ClN6 . It is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . These types of compounds have been applied on a large scale in the medical and pharmaceutical fields .
Molecular Structure Analysis
The molecular structure of this compound includes two fused pyrimidine rings, making it a bicyclic compound with two nitrogen atoms in each ring . The average mass of the compound is 274.709 Da, and the monoisotopic mass is 274.073364 Da .Aplicaciones Científicas De Investigación
Antimicrobial Applications
A study detailed the synthesis of heterocyclic compounds incorporating pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for antimicrobial activity. These compounds, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects against various microbial strains, demonstrating their potential as antimicrobial additives for surface coatings (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Pharmaceutical Research
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their affinity towards adenosine receptors, which play a crucial role in various physiological processes. These compounds have shown to exhibit A1 adenosine receptor affinity, suggesting their potential utility in developing drugs targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).
Material Science
Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines revealed their ability to form stoichiometric hydrates and solvent-free forms, which are linked into hydrogen-bonded sheets. This structural versatility highlights their potential applications in designing new materials with specific molecular arrangements (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Cancer Research and CK1 Inhibitors
N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives were identified as novel CK1 inhibitors through a common-feature pharmacophore model-based virtual screening and hit-to-lead optimization. CK1 inhibitors are significant due to their implications in the pathogenesis of cancer and various central nervous system disorders, making these derivatives promising candidates for further pharmaceutical development (Yang, Li, Yan, Sun, Ma, Ji, Wang, Feng, Zou, & Yang, 2012).
Synthesis and Characterization of Novel Derivatives
The synthesis of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives has been reported, showcasing the potential of these compounds in AIDS chemotherapy. Their structural diversity and pharmacological potential underline the importance of further exploration in drug discovery (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).
Direcciones Futuras
Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . This suggests that “N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” and similar compounds may have potential for future research and development in these areas.
Mecanismo De Acción
Target of Action
The primary target of N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is responsible for phosphorylating key components for cell proliferation . Therefore, the inhibition of CDK2 leads to a decrease in the phosphorylation of these components, disrupting the normal progression of the cell cycle .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound .
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This is achieved through the induction of apoptosis within the cells and alteration in cell cycle progression .
Análisis Bioquímico
Biochemical Properties
N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with various biomolecules, particularly enzymes such as protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions involves the compound binding to the enzyme, leading to its inhibition .
Cellular Effects
The compound exerts significant effects on various types of cells. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in gene expression and cellular metabolism .
Propiedades
IUPAC Name |
6-N-(3-chloro-4-methylphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6/c1-12-8-9-14(10-16(12)20)23-19-24-17(22-13-6-4-3-5-7-13)15-11-21-26(2)18(15)25-19/h3-11H,1-2H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQVLGXWHJPTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-tert-butylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2781385.png)

![1-(4-Thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2781391.png)

![2-(3-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B2781393.png)
![Tert-butyl 3-[(2-chloroacetyl)amino]-3-(2-hydroxyethyl)azetidine-1-carboxylate](/img/structure/B2781398.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea](/img/structure/B2781399.png)


![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2781403.png)
![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-5-nitrobenzenesulfonamide](/img/structure/B2781405.png)
![N'-(3,5-dimethylphenyl)-N-(2-{(3-fluoropropyl)[(4-nitrophenyl)sulfonyl]amino}ethyl)-N-methylethanimidamide](/img/structure/B2781406.png)

